![molecular formula C10H16Cl2N4O2 B1376564 N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide dihydrochloride CAS No. 1423029-53-1](/img/structure/B1376564.png)
N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide dihydrochloride
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Description
N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide dihydrochloride (N-2-AMPD) is a compound of interest in scientific research due to its ability to act as a chelating agent, a reducing agent, and a stabilizing agent. N-2-AMPD is a useful tool for researchers studying a variety of biological processes, including protein folding and enzyme activity. Additionally, N-2-AMPD has been used as a ligand for metal ions in order to study their reactivity.
Scientific Research Applications
Ligand Complexation Studies
- Complexation with Cadmium(II): N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide dihydrochloride has been utilized in complexation studies with Cadmium(II). The compound formed a tetradentate ligand with Cd(II), exhibiting a distorted octahedral geometry and incorporating hydrogen bonding in its crystal structure (Hakimi et al., 2013).
Reaction Studies and Ligand Formation
- Reaction with Pyridine-2-carbaldehyde: The reaction of N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide dihydrochloride with pyridine-2-carbaldehyde led to the formation of ligands such as PMAE and POPME. These ligands were subsequently used to create complexes with copper(II) and cadmium(II) chlorides, revealing insights into their molecular structure and potential for biological interactions (Mardani et al., 2019).
Applications in Sensor Technology
- Development of Ratiometric Fluorescent Sensors: The compound has been integrated into a carbon-dot-based dual-emission nanohybrid system. This integration was done for the intracellular imaging of Cu(2+) ions, showcasing its potential in sensitive biosensor applications (Zhu et al., 2012).
Structural Analysis and Coordination Chemistry
- Formation of Cu(II) Complexes: The compound was involved in the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines. This study contributes to understanding the effect of arm length and intermolecular interactions in coordination chemistry (Keypour et al., 2015).
properties
IUPAC Name |
N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)oxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.2ClH/c11-4-6-13-9(15)10(16)14-7-8-3-1-2-5-12-8;;/h1-3,5H,4,6-7,11H2,(H,13,15)(H,14,16);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPCIYOWVVKKNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NCCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide dihydrochloride |
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